Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
Description
- Introduction
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a chemically defined compound characterized by a complex heterocyclic structure incorporating a thiophene ring system. This compound features a fluorine-substituted phenylamino group attached to a dihydrothiophene core, which is further functionalized with oxo and carboxylate ester groups. Its molecular formula is C13H12FNO3S, and it has a molecular weight of approximately 281 Daltons.
- Chemical Classification
2.1 Structural Classification
The compound belongs to the class of thiophene derivatives, specifically dihydrothiophenes, which are sulfur-containing heterocyclic compounds. The presence of the 4-oxo group indicates a ketone functionality on the dihydrothiophene ring, while the carboxylate moiety is esterified with an ethyl group. The 4-fluorophenylamino substituent introduces an aromatic amine with a fluorine atom at the para position, which can influence the electronic properties of the molecule.
2.2 Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H12FNO3S |
| Molecular Weight | 281 Da |
| LogP (Partition Coefficient) | 2.74 |
| Heavy Atom Count | 19 |
| Rotatable Bonds Count | 5 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.23 |
| Polar Surface Area (Ų) | 55 |
| Hydrogen Bond Acceptors Count | 3 |
| Hydrogen Bond Donors Count | 1 |
These properties suggest moderate lipophilicity and a balanced capacity for hydrogen bonding, which are relevant for interactions in chemical and biological systems.
2.3 Research Findings
Although detailed mechanistic or application-specific studies of this compound are limited in the publicly available literature, its structural features align it with compounds studied for diverse chemical and pharmaceutical applications. The thiophene core is known for its electronic properties and is often explored in medicinal chemistry for bioactive molecule development. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity in target interactions. The ketone and ester functionalities provide sites for further chemical modification or interaction with biological targets.
Cataloging data from chemical suppliers confirm the compound’s availability for research purposes, indicating its recognized utility as a building block or intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDOQYERRBWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl 2-bromo-4-oxo-4,5-dihydrothiophene-3-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate exhibit promising anticancer properties. For instance, studies on similar furoquinolone derivatives have demonstrated their ability to induce apoptosis in cancer cells. Specifically, one derivative was shown to inhibit the proliferation of human promyelocytic leukemia HL-60 cells by inducing apoptosis through mechanisms involving increased intracellular calcium levels and activation of caspase pathways .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study 1 | HL-60 | Inhibition of proliferation | Induction of apoptosis via caspase activation |
| Study 2 | CaSki | Induction of apoptosis | Increased ROS levels and altered mitochondrial membrane potential |
1.2 Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds with similar thiophene structures have been reported to exhibit antimicrobial effects against various pathogens. The mechanism often involves disruption of microbial membrane integrity or inhibition of critical enzymatic pathways in bacteria .
Synthetic Applications
2.1 Synthesis of Functionalized Thiophenes
This compound can serve as an intermediate in the synthesis of various functionalized thiophene derivatives. The compound has shown reactivity typical of keto methylene compounds, allowing for further transformations such as Vilsmeier reactions to yield chloroformyl derivatives .
| Reaction Type | Reagent Used | Product Formed |
|---|---|---|
| Vilsmeier Reaction | Phosphorus Oxychloride | Chloroformylthiophen |
| Reaction with Isothiocyanate | Phenyl Isothiocyanate | Thiophene Derivatives |
Biological Studies
3.1 Mechanistic Studies on Apoptosis
Investigations into the apoptotic mechanisms induced by this compound have revealed its role in modulating key apoptotic markers such as Bcl-2 and Bax proteins. These studies highlight the compound's potential as a lead structure for developing new anticancer agents targeting apoptotic pathways .
Case Studies
Case Study 1: Anti-Leukemic Effects
A study focused on the anti-leukemic effects of ethyl 2-anilino derivatives (closely related to this compound) demonstrated significant inhibition of cell growth in HL-60 cells. The compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic factors .
Case Study 2: Synthesis and Characterization
Research detailing the synthesis of ethyl 2-anilino derivatives has provided insights into their structural properties and reactivity patterns. Techniques such as high-performance liquid chromatography were employed to purify synthesized intermediates, which were then characterized using spectroscopic methods .
Mechanism of Action
The mechanism of action of ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Halogen-Substituted Aryl Groups
The compound is structurally related to derivatives synthesized by varying the aryl isothiocyanate precursor. Key analogs include:
Key Observations :
- Substituent Position and Yield : Para-substituted fluorophenyl (11g) and meta-fluorophenyl (11h) derivatives achieve higher yields (65%) compared to brominated analogs (11e, 11f). Bromine’s larger atomic radius likely introduces steric hindrance, reducing reactivity .
- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the aryl isothiocyanate, favoring nucleophilic attack during synthesis. This effect is less pronounced in brominated analogs due to weaker electronegativity .
Analogs with Non-Halogen Substituents
Key Observations :
- Methoxy vs. Fluoro : The methoxy group in 11b increases molecular weight but may reduce reactivity due to steric effects. Fluorine’s smaller size preserves reaction efficiency .
- Complex Derivatives : Compounds like 29b (HRMS-ESI: m/z 511.2382 [M+H]⁺) demonstrate how the core structure can be functionalized for targeted applications, such as ribonuclease modulation .
Biological Activity
Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C₁₃H₁₂FNO₃S
- Molecular Weight : 273.30 g/mol
- CAS Number : 297160-66-8
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a study on related compounds demonstrated significant inhibition of cell proliferation and induction of apoptosis in human leukemia cells (HL-60) through mechanisms involving:
- Caspase Activation : Increased caspase-3 activity was observed, indicating the activation of apoptotic pathways.
- Cell Cycle Arrest : The compound induced G1 phase arrest, leading to increased apoptotic cell populations.
The proposed mechanisms by which this compound exerts its biological effects include:
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, leading to apoptosis.
- Calcium Ion Mobilization : The compound enhances intracellular calcium levels, further promoting apoptotic signaling.
- Regulation of Bcl-2 Family Proteins : Alterations in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins were noted, favoring apoptosis.
Summary of Biological Activities
Case Study 1: Antileukemic Effects
A study focused on the antileukemic effects of structurally related compounds found that ethyl derivatives exhibited significant cytotoxicity against HL-60 cells. The study reported a half-maximal inhibitory concentration (IC50) value of approximately 23.5 µM for one derivative, suggesting that this compound may have comparable efficacy.
Case Study 2: Mechanistic Insights
In another investigation into the mechanistic pathways involved in the compound's action, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated a marked increase in apoptotic cells following treatment with the compound, correlating with enhanced caspase activation and altered mitochondrial membrane potential.
Q & A
Q. What synthetic methodologies are employed to prepare Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate?
The compound is synthesized via cyclization or condensation reactions. For example:
- Cyclization with malononitrile derivatives : Reacting precursors like ethyl cyanoacetate with substituted aryl amines under acidic conditions (e.g., acetic acid reflux) yields the thiophene core .
- Michael addition : Similar thiophene derivatives are synthesized by reacting chalcones with ethyl acetoacetate in the presence of a base (e.g., NaOH in ethanol), followed by cyclization .
Key Steps :
Condensation of 4-fluoroaniline with a β-ketoester.
Cyclization under acidic or basic conditions.
Purification via recrystallization or column chromatography.
Q. How is the molecular structure of this compound validated?
Q. What safety protocols are recommended for handling this compound?
Based on SDS data for structurally similar thiophene derivatives:
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Precautions :
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How are conformational dynamics of the dihydrothiophene ring analyzed?
The Cremer-Pople puckering parameters quantify ring non-planarity:
- Method : Calculate amplitude (Q), polar angle (θ), and azimuthal angle (φ) from crystallographic coordinates .
- Example : Cyclohexene rings in related compounds exhibit envelope, half-chair, or screw-boat conformations depending on substituent steric effects .
Table 1 : Puckering Parameters for Analogous Compounds
| Compound | Q (Å) | θ (°) | φ (°) | Conformation |
|---|---|---|---|---|
| Molecule A | 0.477 | 57.3 | 335.4 | Envelope |
| Molecule B | 0.477 | 50.6 | 356.2 | Half-chair |
| Molecule C | 0.579 | 112 | 154 | Screw-boat |
Q. How are contradictions in XRD refinement resolved?
- Challenge : Disorder in aromatic rings or solvent molecules complicates electron density maps.
- Solutions :
Q. What pharmacological targets are hypothesized for this compound?
While direct evidence is limited, structurally related thiophenes show:
- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via π-π stacking with aromatic residues .
- Anti-inflammatory potential : Analogous fluorophenyl-thiophenes modulate NF-κB signaling by binding to IKKβ kinase .
Mechanistic Study Design :
In vitro assays : Measure IC50 against COX-2 or TNF-α.
Molecular docking : Simulate interactions with target proteins (e.g., PDB: 1IKK).
SAR analysis : Vary substituents (e.g., electron-withdrawing groups) to optimize activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
